molecular formula C27H27NO5S B2391682 6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866340-38-7

6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one

Cat. No. B2391682
M. Wt: 477.58
InChI Key: FFAYKHBDIZHPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as E-3174 and is a derivative of a drug called losartan, which is used to treat high blood pressure. E-3174 has been shown to have potential applications in various areas of scientific research, including cancer treatment, inflammation, and cardiovascular disease.

Mechanism Of Action

The mechanism of action of E-3174 involves its ability to target specific proteins and enzymes in the body. E-3174 can bind to Hsp90, COX-2, and ACE, inhibiting their activity and leading to various biological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of E-3174 depend on the specific protein or enzyme that it targets. Inhibition of Hsp90 can lead to the death of cancer cells, inhibition of COX-2 can reduce inflammation, and inhibition of ACE can lead to a decrease in blood pressure.

Advantages And Limitations For Lab Experiments

The advantages of using E-3174 in lab experiments include its specificity for certain proteins and enzymes, which allows for targeted effects. However, the limitations of using E-3174 include its synthetic nature, which may limit its use in certain experimental systems, and its potential for off-target effects.

Future Directions

For research on E-3174 include further studies on its potential use in cancer treatment, inflammation, and cardiovascular disease. Additionally, research could focus on the development of new compounds based on E-3174 with improved properties and fewer limitations.

Synthesis Methods

The synthesis of E-3174 involves several steps, including the reaction of losartan with ethyl iodide to form ethyl losartan. This compound is then reacted with 4-ethoxybenzenesulfonyl chloride to form 6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one.

Scientific Research Applications

E-3174 has been studied for its potential use in cancer treatment. Research has shown that E-3174 can inhibit the growth of cancer cells by targeting a specific protein called Hsp90. This protein is involved in the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells.
E-3174 has also been studied for its potential use in inflammation. Research has shown that E-3174 can inhibit the activity of an enzyme called COX-2, which is involved in the production of inflammatory molecules. Inhibiting COX-2 activity can reduce inflammation and may be useful in treating conditions such as arthritis.
E-3174 has also been studied for its potential use in cardiovascular disease. Research has shown that E-3174 can inhibit the activity of an enzyme called ACE, which is involved in the regulation of blood pressure. Inhibiting ACE activity can lead to a decrease in blood pressure and may be useful in treating conditions such as hypertension.

properties

IUPAC Name

6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-4-32-21-10-13-23(14-11-21)34(30,31)26-18-28(17-20-9-7-6-8-19(20)3)25-15-12-22(33-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAYKHBDIZHPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one

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